CID 78065991

Description

The PubChem Compound Identifier (CID) 78065991 is a unique numerical designation assigned to a specific chemical compound within the PubChem database. PubChem CIDs are critical for standardizing chemical compound identification across scientific literature and databases, enabling researchers to cross-reference properties, bioactivity, and applications .

Typically, PubChem entries include data such as molecular weight, structural formulas, spectral profiles, and biological activity. For example, illustrates how compounds like taurocholic acid (CID 6675) and betulin (CID 72326) are characterized using 2D/3D structural overlays and collision-induced dissociation (CID) mass spectrometry (MS) fragmentation patterns. Unfortunately, analogous data for CID 78065991 are absent in the provided materials.

Properties

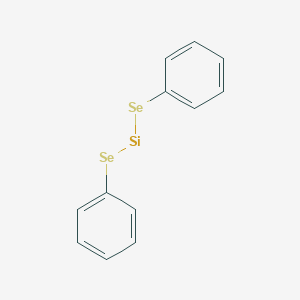

Molecular Formula |

C12H10Se2Si |

|---|---|

Molecular Weight |

340.2 g/mol |

InChI |

InChI=1S/C12H10Se2Si/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H |

InChI Key |

SKWCAJKIABEGOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se][Si][Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065991 involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions under controlled conditions. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and reproducibility of the synthesis process. The use of high-throughput screening and process optimization tools further ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 78065991 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

CID 78065991 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 78065991 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, supported by examples from related CIDs and analytical techniques:

Structural and Functional Group Analysis

Compounds with similar PubChem CIDs are often compared based on:

- Core scaffolds : E.g., steroid backbones in taurocholic acid (CID 6675) vs. taurolithocholic acid (CID 439763) .

- Functional groups : Modifications like hydroxyl, carboxyl, or sulfonate groups influence bioactivity and metabolic pathways.

Table 1 : Example Comparison of Bile Acid Derivatives

Analytical Techniques for Comparison

- Mass Spectrometry (MS): Collision-induced dissociation (CID) MS/MS fragmentation patterns differentiate isomers (e.g., distinguishing ginsenosides via source-CID in LC-ESI-MS ). Charge state and collision energy correlations (e.g., oligonucleotide analysis in ).

- Chromatography: Retention times and elution profiles in HPLC-ELSD/ESI-MS help identify structurally similar compounds like ginsenoside Rf and pseudoginsenoside F11 .

Pharmacological and Clinical Comparisons

and highlight how compounds are evaluated for therapeutic efficacy. For instance:

- Chemotherapy-induced diarrhea (CID) treatments :

Challenges in Compound Comparison

- Data heterogeneity : Private datasets and variable hyperparameters (e.g., in BERT vs. RoBERTa training) complicate reproducibility in cheminformatics .

- Structural ambiguity : Isomers or derivatives (e.g., betulin vs. betulinic acid, CID 72326 vs. 64971) require advanced techniques like 3D structural overlays for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.